2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide is an organic compound that features a combination of bromine, chlorine, phenoxy, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 4-aminopyridine.
Formation of Phenoxy Intermediate: 4-bromo-2-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-chlorophenoxy)acetyl chloride.
Amidation Reaction: The intermediate is then reacted with 4-aminopyridine in the presence of a base like sodium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and pyridine moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products with different halogens or other substituents replacing the bromine or chlorine atoms.
Oxidation: Oxidized derivatives of the phenoxy or pyridine moieties.
Reduction: Reduced derivatives of the phenoxy or pyridine moieties.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides or herbicides.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, as well as the phenoxy and pyridine moieties, allows the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)acetamide: Similar structure but with the pyridine moiety at a different position.
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with the pyridine moiety at a different position.
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy ring and the pyridine moiety at the 4-position. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-pyridin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-1-2-12(11(15)7-9)19-8-13(18)17-10-3-5-16-6-4-10/h1-7H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPGMGABSGUFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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